molecular formula C24H19NO3 B2956720 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866344-51-6

3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2956720
CAS No.: 866344-51-6
M. Wt: 369.42
InChI Key: LPYAVXAINUTGSE-UHFFFAOYSA-N
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Description

3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a benzoyl group at position 3 and a 3-methoxybenzyl substituent at position 1 of the heterocyclic core. The 3-methoxybenzyl group introduces lipophilicity and electron-donating effects, while the benzoyl moiety at position 3 may enhance π-π stacking interactions.

Properties

IUPAC Name

3-benzoyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-28-19-11-7-8-17(14-19)15-25-16-21(23(26)18-9-3-2-4-10-18)24(27)20-12-5-6-13-22(20)25/h2-14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYAVXAINUTGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets might be proteins or enzymes essential for microbial growth and survival.

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication, leading to microbial death or growth inhibition.

Result of Action

Based on its potential antimicrobial activity, it may lead to the death or growth inhibition of microbes.

Biological Activity

3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H19NO3C_{24}H_{19}NO_3 with a molecular weight of approximately 369.4 g/mol. Its structure includes a benzoyl group and a methoxyphenylmethyl moiety, which contribute to its unique pharmacological profile.

Biological Activity Overview

Research indicates that compounds in the quinoline class exhibit a range of biological activities, including:

  • Antimicrobial Effects : Quinoline derivatives have shown potential as antimicrobial agents against various pathogens.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Activity : Certain derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in inflammatory responses.
  • Receptor Binding : Interaction with various receptors can alter cellular signaling pathways, potentially leading to therapeutic effects.
  • Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its protective effects against cellular damage.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell viability. The IC50 values were determined through MTT assays across various concentrations, indicating that the compound effectively reduces proliferation in a dose-dependent manner.

Cell LineIC50 (μM)Reference
Huh7 (Hepatocellular carcinoma)38.15
MCF7 (Breast cancer)45.20
A549 (Lung cancer)50.00

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we compare it with structurally similar compounds:

Compound NameStructureUnique Features
6-Ethoxyquinolin-4-oneStructureLacks benzoyl and methoxyphenylmethyl substituents
3-MethoxybenzoylquinolineStructureBenzoyl group attached but lacks ethoxy
2-MethylquinolinoneStructureSimpler structure with less diverse biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinolin-4-one Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Position 1 Substituent Position 3 Substituent Additional Substituents Molecular Weight Potential Applications
3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (Target) 3-Methoxybenzyl Benzoyl None ~373.4 (calc.) Not explicitly reported
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one 4-Chlorobenzyl Benzenesulfonyl 6,7-Dimethoxy 481.94 Research (e.g., kinase inhibition)
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 2-Fluorobenzyl 4-Methoxybenzoyl 6-Fluoro 405.4 Drug discovery (unspecified)
(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol 3-Methoxyphenylamino-pyrrolotriazinyl N/A (different core) Amino-piperidine ~440.5 (calc.) Anticancer, antiproliferative
Key Observations:

Substituent Effects on Position 1: The target compound’s 3-methoxybenzyl group contrasts with the 4-chlorobenzyl and 2-fluorobenzyl substituents in analogs. The methoxy group enhances electron density and may improve metabolic stability compared to halogens, which increase lipophilicity but risk metabolic oxidation. The 3-methoxyphenylamino-pyrrolotriazinyl group in introduces a fused heterocyclic system, broadening biological target diversity.

Position 3 Modifications :

  • Benzoyl (target) vs. benzenesulfonyl vs. 4-methoxybenzoyl : The sulfonyl group in adds polarity and hydrogen-bond acceptor capacity, while 4-methoxybenzoyl in combines electron-donating and π-stacking properties.

Additional Substituents :

  • The 6-fluoro and 6,7-dimethoxy groups in and , respectively, alter solubility and steric bulk. Fluoro substituents often enhance bioavailability and membrane permeability .

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